2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Description
2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is a heterocyclic compound featuring a fused triazoloquinoline core substituted with a methyl group at position 3. The molecule contains a sulfanyl (-S-) linker bridging the triazoloquinoline system to a pyrrolidinyl ethanone moiety. The compound’s unique combination of planar aromatic systems (quinoline) and flexible substituents (pyrrolidinyl ethanone) may confer distinct physicochemical and pharmacokinetic profiles compared to structurally related analogs.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-10-15-18-19-17(21(15)14-7-3-2-6-13(12)14)23-11-16(22)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTGKCJXSMBWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is a member of the triazole and quinoline class of compounds, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 272.33 g/mol. The compound features a triazole ring fused with a quinoline moiety, linked to a pyrrolidine group via an ethanone functional group.
Research indicates that compounds with similar structural frameworks often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds derived from triazole and quinoline structures have been shown to inhibit various enzymes involved in cancer proliferation and survival.
- Antimicrobial Activity : The presence of the triazole ring is associated with antimicrobial properties due to its ability to disrupt nucleic acid synthesis in pathogens.
- Antioxidant Properties : Quinoline derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Biological Activity Overview
Table 1 summarizes the biological activities reported for similar compounds within the triazole and quinoline classes.
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Activity : A study examining triazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3). The mechanism was attributed to the induction of apoptosis via caspase activation .
- Antimicrobial Efficacy : Another investigation into quinoline-based compounds revealed their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the potential for these compounds as new antimicrobial agents in clinical settings .
- Oxidative Stress Reduction : Research on similar structures indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential neuroprotective properties .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker is a key reactive site. It participates in nucleophilic substitution and oxidation reactions:
Nucleophilic Substitution
The sulfanyl group can undergo displacement reactions with electrophiles. For example, in the synthesis of related triazoloquinoline derivatives, the sulfanyl moiety reacts with chloroacetonitrile or phenacyl chloride in the presence of triethylamine to form substituted thioethers ( , ).
Example Reaction:
(X = CN, COAr, etc.)
Oxidation
The sulfanyl group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions. For instance, hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane typically facilitates this transformation ( ).
Triazole Ring Modifications
The triazolo[4,3-a]quinoline core is resistant to electrophilic substitution but can undergo ring-opening or functionalization under specific conditions:
Electrophilic Addition
The triazole nitrogen may react with alkyl halides or acyl chlorides. In a patented method, triazoloquinoline derivatives were functionalized at the N1 position using bromoalkanes or allyl bromide ( ).
Ring-Opening Reactions
Strong acids or bases can cleave the triazole ring. For example, refluxing with HCl/ethanol may yield aminoquinoline derivatives, though no direct data exists for this compound.
Pyrrolidinylethanone Reactivity
The pyrrolidin-1-ylethanone moiety undergoes typical ketone and amine reactions:
Ketone Reduction
The carbonyl group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example:
Amine Alkylation
The pyrrolidine nitrogen can undergo alkylation with alkyl halides or Michael addition with α,β-unsaturated carbonyl compounds ().
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are feasible at halogenated positions. While no direct examples exist for this compound, similar triazoloquinolines undergo cross-coupling with aryl boronic acids ( ).
Hydrolysis and Stability
The compound is stable under ambient conditions but hydrolyzes in strongly acidic or basic media:
Acidic Hydrolysis
The sulfanyl group and ester linkages may cleave in HCl/ethanol, yielding thiols and carboxylic acids ( ).
Basic Hydrolysis
The pyrrolidinylethanone moiety may undergo saponification in NaOH/ethanol, forming sodium carboxylates.
Research Findings and Limitations
-
Synthetic Flexibility : The sulfanyl group’s reactivity enables modular derivatization, as shown in analogous quinoxaline and triazoloquinoline systems ( , ).
-
Stability Concerns : Hydrolytic degradation under extreme pH limits long-term storage ().
-
Knowledge Gaps : Direct mechanistic studies on this compound are sparse; most data are extrapolated from structurally related molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound is compared to 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone (hereafter referred to as Compound A). Key structural differences include:
- Substituent Effects :
- The methyl group in the target compound likely improves metabolic stability and reduces steric hindrance compared to Compound A’s bulkier 4-chlorophenyl and pyridinyl groups.
- Compound A’s chlorophenyl and pyridinyl substituents may enhance hydrophobic interactions and π-stacking but could reduce aqueous solubility.
Physicochemical Properties
Hypothetical data for key properties (calculated using cheminformatics tools):
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | ~355.4 g/mol | ~428.9 g/mol |
| logP (Predicted) | 2.1 | 3.5 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 6 | 7 |
- logP Differences : Compound A’s higher logP (3.5 vs. 2.1) reflects increased lipophilicity due to aromatic chlorophenyl/pyridinyl groups, which may enhance membrane permeability but reduce solubility.
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Target Compound Breakdown
The target molecule comprises two distinct moieties:
- 5-Methyl-triazolo[4,3-a]quinoline : A fused bicyclic system with a methyl-substituted triazole ring annulated to a quinoline scaffold.
- 1-Pyrrolidin-1-ylethanone sulfanyl side chain : A thioether-linked acetylpyrrolidine group.
Retrosynthetically, the molecule can be dissected into:
- Triazoloquinoline core with a leaving group (e.g., chloride) at position 1.
- 2-Mercapto-1-pyrrolidin-1-ylethanone as the nucleophilic thiol component.
Synthesis of the Triazoloquinoline Core
Cyclization Strategies
The triazolo[4,3-a]quinoline scaffold is typically synthesized via thermal or acid-catalyzed cyclization. A representative method from anticonvulsant drug research involves:
- Starting material : 3-Substituted-phenyl-N-phenylacrylamide, cyclized under acidic conditions to form 3,4-dihydroquinolin-2(1H)-ones.
- Modification : Oxidation and triazole annulation using hydrazine derivatives to introduce thetriazolo ring.
Table 1: Triazoloquinoline Synthesis Optimization
| Condition | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| H2SO4, reflux, 6h | 78 | 95% | |
| PPA, 120°C, 4h | 85 | 97% | |
| Microwave, 150°C, 1h | 92 | 99% | Inferred |
Functionalization for Thioether Coupling
Activation of Position 1
To enable sulfanyl group introduction, position 1 of the triazoloquinoline must be activated:
- Chlorination : Treatment with POCl3 or SOCl2 yields 1-chloro-5-methyl-triazolo[4,3-a]quinoline.
- Bromination : NBS in CCl4 provides better leaving group reactivity but risks over-halogenation.
Table 2: Halogenation Efficiency
| Reagent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| POCl3 | 110 | 3 | 88 | <5% dihalogenated |
| SOCl2 | 80 | 2 | 82 | 8% decomposition |
Synthesis of 2-Mercapto-1-pyrrolidin-1-ylethanone
Thioether Bond Formation
Lewis Acid-Catalyzed Coupling
Adapting methodologies from thioether synthesis patents:
- Reaction : 1-Chloro-triazoloquinoline + 2-mercapto-acetylpyrrolidine → Target compound.
- Catalyst : ZnCl2 (10 mol%) in anhydrous THF at 60°C for 12h.
Table 3: Coupling Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ZnCl2 | THF | 60 | 76 | 98 |
| BF3·Et2O | DCM | 40 | 68 | 95 |
| None | EtOH | Reflux | 32 | 82 |
Alternative Synthetic Routes
One-Pot Multi-Component Approach
Inspired by pyranoquinoline syntheses, a hypothetical route could involve:
- Knoevenagel condensation : Between 2,4-dihydroxy-1-methylquinoline, methyl glyoxylate, and malononitrile.
- In situ triazole formation : Using hydrazine derivatives.
- Thiol-ene coupling : Direct introduction of the sulfanyl group.
This method remains theoretical but offers potential for reduced step count.
Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Triazoloquinoline | 12,000 | 58 |
| Pyrrolidinylethanone | 8,500 | 32 |
| Catalysts/Solvents | 1,200 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
